Cas no 1804826-34-3 (2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxaldehyde)
2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxaldehyde
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- Inchi: 1S/C7H3F3N2O5/c8-7(9,10)17-5-1-4(12(15)16)6(14)11-3(5)2-13/h1-2H,(H,11,14)
- InChI Key: OGPWBGIZPYBGEP-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C(NC=1C=O)=O)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 445
- XLogP3: 0.8
- Topological Polar Surface Area: 101
2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099860-1g |
2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxaldehyde |
1804826-34-3 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxaldehyde Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxaldehyde
Comprehensive Overview of 2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1804826-34-3)
2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1804826-34-3) is a highly specialized heterocyclic aldehyde with significant potential in pharmaceutical and agrochemical research. This compound belongs to the nitropyridine family, characterized by its unique trifluoromethoxy and nitro functional groups, which contribute to its reactivity and versatility in synthetic applications. Researchers are increasingly interested in this molecule due to its potential as a building block for drug discovery and material science.
The structural features of 2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxaldehyde make it a valuable intermediate in the synthesis of bioactive compounds. Its aldehyde group allows for further functionalization, while the nitro and hydroxy groups provide sites for nucleophilic substitution and hydrogen bonding. This compound is particularly relevant in the development of small-molecule inhibitors and fluorinated derivatives, which are trending topics in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
In recent years, the demand for trifluoromethoxy-containing compounds has surged, driven by their applications in crop protection and pharmaceutical intermediates. The 2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxaldehyde aligns with this trend, as its trifluoromethoxy moiety is known to improve lipophilicity and membrane permeability. These properties are critical in designing next-generation agrochemicals and therapeutic agents, addressing current challenges in pest resistance and disease treatment.
From a synthetic perspective, the compound's nitropyridine core offers opportunities for cascade reactions and multicomponent couplings, which are widely explored in modern green chemistry initiatives. Researchers are investigating its use in catalyzed transformations to minimize waste and improve atom economy. This aligns with the growing emphasis on sustainable synthesis in the chemical industry, a topic frequently searched in academic and industrial forums.
The 2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxaldehyde also holds promise in material science, particularly in the development of functionalized polymers and coordination complexes. Its ability to act as a chelating ligand makes it suitable for creating metal-organic frameworks (MOFs), which are gaining attention for their applications in gas storage and catalysis. These areas are highly searched in AI-driven research platforms, reflecting their interdisciplinary importance.
Quality control and analytical characterization of CAS No. 1804826-34-3 are critical for ensuring its applicability in high-value research. Advanced techniques such as HPLC, NMR, and mass spectrometry are employed to verify its purity and structural integrity. These methods are frequently discussed in analytical chemistry circles, highlighting the compound's relevance in precision-driven fields.
In summary, 2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-carboxaldehyde represents a cutting-edge chemical entity with multifaceted applications. Its unique structure and functional groups position it as a key player in advancing drug discovery, agrochemical innovation, and sustainable materials. As research continues to uncover its potential, this compound is poised to become a cornerstone in modern synthetic chemistry.
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